molecular formula C14H18N4O4 B585662 4-Hydroxy Trimethoprim-13C3 CAS No. 1391053-67-0

4-Hydroxy Trimethoprim-13C3

Cat. No.: B585662
CAS No.: 1391053-67-0
M. Wt: 309.299
InChI Key: FYJKTYLNKCUCLP-VMIGTVKRSA-N
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Description

Overview of Metabolite Profiling Challenges in Research Contexts

Metabolite profiling, the comprehensive study of small molecules in a biological system, offers a real-time snapshot of physiological and pathological states. numberanalytics.com However, this field is fraught with analytical challenges. Biological samples are incredibly complex, containing thousands of different molecules across a vast range of concentrations. numberanalytics.commdpi.com This complexity can lead to a phenomenon known as the "matrix effect" in mass spectrometry, where co-eluting compounds suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. scioninstruments.comresearchgate.net

Further challenges include:

Reproducibility: Ensuring consistent measurements across different samples, instruments, and laboratories is a significant hurdle. researchgate.net

Analyte Identification: Confidently identifying a specific metabolite among countless other signals is a major bottleneck in metabolomics. nih.gov

Sample Integrity: The metabolic profile of a sample can change rapidly if not handled and stored properly, requiring strict protocols for quenching and extraction. numberanalytics.commdpi.com

The use of stable isotope-labeled internal standards directly addresses many of these issues, particularly the problems of matrix effects and analytical variability, thereby enhancing the reliability of quantitative data. musechem.comnih.gov

Rationale for Focused Academic Research on 4-Hydroxy Trimethoprim-13C3 as a Research Tool

Trimethoprim (B1683648) is a widely prescribed antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis. wikipedia.orgfda.gov To understand its efficacy and behavior in the body, researchers must study its absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov A significant portion of Trimethoprim is metabolized by the liver into various oxidative metabolites, including 4-Hydroxy Trimethoprim. fda.govdrugbank.com

Accurately quantifying this specific metabolite is crucial for pharmacokinetic studies. This is precisely where this compound serves its purpose. As a stable isotope-labeled version of the primary metabolite, it is the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods designed to measure levels of 4-Hydroxy Trimethoprim in biological fluids. The three ¹³C atoms give it a distinct mass signature, allowing it to be differentiated from the unlabeled metabolite, while its identical chemical structure ensures it behaves the same way during sample analysis. acanthusresearch.com

The focused use of this compound enables researchers to:

Perform highly accurate pharmacokinetic profiling of Trimethoprim metabolism. smolecule.com

Investigate the role of specific enzymes, such as those from the Cytochrome P450 family, in the drug's metabolic pathway. drugbank.com

Understand how the metabolite is cleared from the body, contributing to a complete picture of the drug's disposition. fda.gov

By providing a reliable method for quantification, this compound facilitates a deeper understanding of Trimethoprim's metabolic fate, which is essential for optimizing its use and investigating its interactions with other drugs.

Compound Data

Below is an interactive table detailing the chemical properties of this compound.

Properties

CAS No.

1391053-67-0

Molecular Formula

C14H18N4O4

Molecular Weight

309.299

IUPAC Name

2,6-diamino-5-[[3,4,5-tri(methoxy)phenyl]methyl]-1H-pyrimidin-4-one

InChI

InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1+1,2+1,3+1

InChI Key

FYJKTYLNKCUCLP-VMIGTVKRSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=NC2=O)N)N

Synonyms

2,6-Diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(5H)-pyrimidinone-13C3

Origin of Product

United States

Chemical Synthesis and Strategic Derivatization of 4 Hydroxy Trimethoprim 13c3

Methodological Approaches for Carbon-13 Isotopic Incorporation

The introduction of carbon-13 (¹³C) isotopes into the 4-Hydroxy Trimethoprim (B1683648) molecule is a meticulous process that demands strategic selection of precursors and synthetic pathways to ensure high isotopic purity and yield.

Selection of Carbon-13 Enriched Precursors for Specific Labeling

The synthesis of 4-Hydroxy Trimethoprim-13C3 often commences with the strategic selection of ¹³C-enriched precursors. A common approach involves utilizing labeled reagents at the hydroxylation stage of Trimethoprim. For instance, carbon-13-enriched sodium cyanate (B1221674) (Na¹³CN) or urea-¹³C can be reacted with the hydroxyl group of a suitable Trimethoprim precursor under controlled acidic conditions (pH 3.5–4.0) to introduce the isotopic label. Another strategy involves starting with ¹³C-labeled building blocks that are incorporated early in the synthesis of the trimethoxybenzyl moiety, such as using methyl iodide-¹³C to introduce the labeled methyl groups onto a precursor like gallic acid. medchemexpress.com

In more complex chemoenzymatic pathways, ¹³C-glucose can serve as the initial isotopic source. Through a series of enzymatic transformations, the labeled carbon atoms are incorporated into the core structure of the molecule. For example, stable isotope labeling by amino acids in cell culture (SILAC) has been used to study the biotransformation of trimethoprim, where labeled tyrosine (¹³C₉,¹⁵N-Tyr) and methionine (³⁴S-Met) were used as precursors. biorxiv.org

Multi-Step Synthetic Strategies for Isotopic Introduction

The incorporation of ¹³C atoms into the 4-Hydroxy Trimethoprim structure typically involves multi-step synthetic sequences. qut.edu.au These strategies are designed to precisely control the position of the isotopic labels.

One chemoenzymatic approach leverages a fourteen-step protocol originally developed for isotopically labeled dihydrofolates. This method begins with the conversion of ¹³C-glucose to 6-phosphogluconate. Subsequently, GTP cyclohydrolase I (GTP-CH-I) facilitates the formation of the pterin (B48896) ring, incorporating the carbon-13 isotope at a specific position.

Another method involves the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with ethyl cyanoacetate. The resulting intermediate can then be subjected to reduction and cyclization with guanidine (B92328). To introduce the ¹³C label, a precursor such as [6-¹³C]-2,4-diaminopyrimidine can be synthesized through the cyclization of guanidine and [3-¹³C]-3-anilinoacrylonitrile. researchgate.net The identity and position of the ¹³C label in both the final product and intermediates are confirmed using ¹H and ¹³C NMR spectroscopy. qut.edu.auresearchgate.net

Parameter Condition Yield (%) Isotopic Purity (%)
Temperature60°C7293
Temperature80°C8589
Catalyst0.5 mol% ZnCl₂7293
Catalyst1.0 mol% ZnCl₂8589
Solvent SystemAqueous ethanol (B145695) (70:30 v/v)--
This interactive table presents comparative yields under varied reaction conditions. Data suggests that while higher temperatures can increase yield, they may negatively impact isotopic purity.

Considerations for Positional Specificity of 13C Labeling

The primary goal of isotopic labeling is to introduce the ¹³C atoms at specific, stable positions within the molecule to create a reliable internal standard for mass spectrometry. The choice of labeled precursor directly influences the position of the label. For instance, using (methoxy-¹³C)-labeled precursors ensures the label is on the methoxy (B1213986) groups of the trimethoxybenzyl ring. nucleosyn.comscbt.com

Non-enzymatic methods carry a risk of isotopic dilution, where the isotopic purity of the final product is compromised. This can occur through proton exchange at labile positions under acidic conditions or through the formation of byproducts at elevated temperatures (above 80°C), which can lead to desmethyl impurities. Therefore, careful optimization of reaction conditions, including temperature and catalysts, is crucial to maximize both yield and isotopic fidelity. Lewis acids like zinc chloride can be employed to enhance reaction rates by polarizing the carbonyl group.

Synthesis of Unlabeled 4-Hydroxy Trimethoprim and Related Analogues for Comparative Studies

The synthesis of unlabeled 4-Hydroxy Trimethoprim and its analogues is essential for comparative studies, allowing researchers to evaluate the biological activity and properties of new derivatives against the parent compound. medchemexpress.com

Established Synthetic Pathways for the Unlabeled Scaffold

Several synthetic routes to Trimethoprim and its hydroxylated metabolite have been established. A common starting material is 3,4,5-trimethoxybenzaldehyde. medchemexpress.comchemicalbook.com

One of the original syntheses, developed by Hitchings and Roth, started from ethyl dihydrocinnamate substituted with the appropriate trimethoxy groups. basicmedicalkey.com A more versatile route involves the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with 3-ethoxy- or 3-anilinopropionitrile, followed by reaction with guanidine. chemicalbook.comgoogle.com Another pathway involves the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate, followed by reduction and cyclization with guanidine. chemicalbook.comgoogle.com

The synthesis of 4-Hydroxy Trimethoprim can be achieved by formylating the ethyl ester of 3,4,5-trimethoxydihydrocinnamic acid, which then undergoes heterocyclization with guanidine to form 2-amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine. chemicalbook.com

Starting Material Key Intermediates Final Product
3,4,5-Trimethoxybenzaldehyde & Ethyl CyanoacetateYlidene derivative, 3,4,5-Trimethoxybenzylcyanoacetic esterTrimethoprim
3,4,5-Trimethoxybenzaldehyde & Anilino propionitrileCondensation productTrimethoprim
Ethyl ester of 3,4,5-trimethoxydihydrocinnamic acidEnol of semialdehyde, 2-amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine4-Hydroxy Trimethoprim
This interactive table outlines some of the established synthetic pathways for Trimethoprim and its 4-hydroxy metabolite.

Chemical Derivatization Strategies for Analogue Generation

The generation of Trimethoprim analogues allows for the exploration of structure-activity relationships (SAR). ekb.eg By modifying the core structure, researchers can investigate how different functional groups influence the compound's biological activity. nih.govresearchgate.net

Derivatization strategies often focus on modifying the pyrimidine (B1678525) ring or the trimethoxybenzyl moiety. For example, introducing benzyloxy and phenyl ethanone (B97240) groups at the 4-position of the dimethoxy benzyl (B1604629) ring has been shown to enhance antibacterial activity. ekb.eg Other modifications include synthesizing analogues with different substituents on the 5-benzyl group to understand the requirements for binding to the dihydrofolate reductase (DHFR) active site. basicmedicalkey.com

Fluorescent derivatives of Trimethoprim have also been synthesized to be used as probes for assessing drug accumulation in bacteria. This involves synthesizing Trimethoprim analogues with azide (B81097) linkers, which can then be coupled with alkyne-derivatized fluorophores via click chemistry. acs.org Additionally, new derivatives have been created by forming metal complexes with copper and zinc, which in some cases have shown enhanced antibacterial activity compared to the parent drug. researchgate.netjscimedcentral.com

Advanced Purification and Characterization Methodologies for Labeled Compounds

The production of high-quality this compound necessitates sophisticated purification and characterization protocols. These methodologies are designed to isolate the target molecule from a complex mixture of reactants, byproducts, and unlabeled precursors, and to rigorously verify its chemical identity and the extent of isotopic labeling.

Chromatographic Purification Techniques for Isotopic Purity

Achieving high isotopic and chemical purity is paramount for the utility of labeled compounds. Various chromatographic techniques are employed to separate this compound from impurities.

Solid-Phase Extraction (SPE) is a common and effective method for the initial cleanup and concentration of trimethoprim derivatives from reaction mixtures or biological matrices. nih.gov Cartridges such as the Oasis HLB, a hydrophilic-lipophilic balanced polymer, are widely used. nih.govpku.edu.cn The process typically involves conditioning the cartridge, loading the sample, washing away impurities with a weak solvent, and finally eluting the target compound with a stronger solvent like methanol (B129727). pku.edu.cn For more complex mixtures or to achieve higher purity, silica-based cartridges can also be employed in the purification workflow, which helps in removing certain isobaric interferences prior to analysis. pku.edu.cn

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), offer higher resolution for separating the labeled compound from structurally similar impurities. pku.edu.cnresearchgate.net These methods utilize columns, such as C18, and a mobile phase gradient, often a mixture of water with an acid like formic acid and an organic solvent like methanol, to achieve separation. pku.edu.cn The high resolving power of UPLC, in particular, is beneficial for ensuring the isotopic purity of the final product. pku.edu.cn

In some specialized synthesis routes, such as those involving enzymatic steps, affinity chromatography can be a highly selective purification method. This technique utilizes the specific binding interaction between the target molecule and a ligand immobilized on a stationary phase. For instance, if dihydrofolate reductase (DHFR), the biological target of trimethoprim, is used in the process, it can be immobilized to create a highly specific affinity column for isolating trimethoprim-related compounds.

Table 1: Comparison of Chromatographic Purification Techniques

TechniquePrincipleTypical ApplicationAdvantagesLimitations
Solid-Phase Extraction (SPE) Differential partitioning of compounds between a solid and a liquid phase.Sample cleanup and concentration. nih.govFast, cost-effective, reduces matrix effects. pku.edu.cnLower resolution compared to HPLC.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure.High-resolution purification and impurity profiling. researchgate.netHigh resolution and reproducibility, well-established methods.Can be time-consuming and requires more solvent.
Ultra-Performance Liquid Chromatography (UPLC) Uses smaller particle size columns (<2 µm) for higher resolution and speed than HPLC. pku.edu.cnHigh-throughput analysis and purification. pku.edu.cnFaster analysis, better resolution, less solvent consumption. pku.edu.cnHigher backpressure requires specialized equipment.
Affinity Chromatography Specific biological interaction (e.g., enzyme-inhibitor).Highly selective purification from biological or enzymatic mixtures.Extremely high selectivity and purity in a single step.Can be expensive and ligand stability may be an issue.

Spectroscopic Methods for Structural Confirmation and Isotopic Enrichment Assessment (e.g., NMR applications as a reference standard)

Following purification, rigorous spectroscopic analysis is required to confirm the molecular structure and determine the level of isotopic incorporation.

Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS), is the primary tool for assessing isotopic purity and enrichment. High-Resolution Mass Spectrometry (HRMS), for instance using Orbitrap technology, provides highly accurate mass measurements, allowing for the clear differentiation between the labeled compound and its unlabeled analogue based on their precise molecular weights. lcms.cz Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern can be compared to the unlabeled standard to ensure the label is retained in the expected part of the molecule and to quantify the isotopic enrichment. nih.gov The ratio of the mass signal intensity of the labeled compound (M+3) to any residual unlabeled compound (M) allows for the calculation of isotopic purity.

Table 2: Spectroscopic Analysis of this compound

MethodInformation ProvidedApplication for this compound
¹H NMR Provides information on the number, environment, and connectivity of protons.Confirms the overall chemical structure and integrity of the molecule. nih.gov
¹³C NMR Provides information on the carbon skeleton.Directly confirms the presence and location of the ¹³C labels through enhanced signals. nih.govresearchgate.net
2D NMR (HSQC, HMBC) Correlates signals from different nuclei (e.g., ¹H and ¹³C) to establish detailed connectivity.Unambiguously assigns all atoms in the molecule, confirming structural identity. nih.gov
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass-to-charge ratio.Confirms molecular formula and validates isotopic purity by differentiating between labeled and unlabeled species. lcms.cz
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates components of a mixture and provides structural information through fragmentation.Quantifies isotopic enrichment and confirms the location of the label within the molecular structure. nih.gov

Advanced Analytical Methodologies for 4 Hydroxy Trimethoprim 13c3 Quantification and Structural Elucidation

Mass Spectrometry-Based Quantitative and Qualitative Techniques

Mass spectrometry (MS) has become an indispensable tool in the field of analytical chemistry, offering unparalleled sensitivity and selectivity for the detection and quantification of a wide array of compounds. When coupled with chromatographic separation techniques, MS provides a powerful platform for the analysis of complex biological matrices.

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and widely used technique for the analysis of drug molecules and their metabolites in biological fluids. The development of a robust LC-MS method is a multi-step process that involves the optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired sensitivity, selectivity, and reproducibility.

For the analysis of polar compounds like 4-Hydroxy Trimethoprim (B1683648) and its 13C3-labeled counterpart, reversed-phase chromatography is often the method of choice. The selection of an appropriate column, such as a C18 or a biphenyl (B1667301) column, is critical for achieving good separation from endogenous matrix components. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid, is carefully optimized to ensure efficient ionization and good peak shape.

Tandem mass spectrometry (MS/MS) is a powerful technique that enhances the selectivity of analyte detection by monitoring specific fragmentation pathways. The optimization of MS/MS transitions is a critical step in method development and involves the selection of a precursor ion (typically the protonated molecule, [M+H]+) and one or more product ions that are generated through collision-induced dissociation (CID).

For 4-Hydroxy Trimethoprim, the precursor ion would be selected in the first stage of the mass spectrometer. This ion is then fragmented in the collision cell, and specific product ions are monitored in the second stage of the mass spectrometer. The selection of these transitions is based on their intensity and specificity to minimize interferences from other compounds in the sample. While specific transition data for 4-Hydroxy Trimethoprim-13C3 is not widely published, the principles of optimization remain the same. The precursor ion for this compound would have a mass-to-charge ratio (m/z) that is 3 units higher than the unlabeled compound due to the three 13C atoms. The fragmentation pattern would be expected to be similar to the unlabeled analog, with the 13C labels retained on the corresponding fragment ions.

A representative table of optimized MS/MS transitions for unlabeled Trimethoprim and its metabolites from a published study is shown below. A similar table would be generated for this compound during method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trimethoprim291.1230.125
4-Hydroxy Trimethoprim307.1246.120
1-Hydroxy Trimethoprim307.1246.120
3-Hydroxy Trimethoprim307.1246.120
Trimethoprim N-1-oxide307.1291.115
Trimethoprim N-3-oxide307.1291.115
alpha-Hydroxy Trimethoprim307.1276.118

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantitative analysis. In MRM, the mass spectrometer is set to monitor one or more specific precursor-to-product ion transitions for a particular analyte. This high degree of specificity significantly reduces background noise and matrix effects, leading to improved signal-to-noise ratios and lower limits of quantification.

For the analysis of 4-Hydroxy Trimethoprim using this compound as an internal standard, at least one MRM transition would be monitored for each compound. The use of multiple transitions for each analyte can further enhance the confidence in identification and quantification. The optimization of MRM parameters, such as collision energy and cone voltage, is crucial for maximizing the signal intensity for each transition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used for the confident identification and structural elucidation of unknown compounds. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can determine the mass of an ion with a high degree of accuracy, often to within a few parts per million (ppm). This allows for the determination of the elemental composition of a molecule, which is invaluable for identifying metabolites and other transformation products.

In the context of this compound, HRMS would be used to confirm its elemental composition and isotopic purity. The theoretical exact mass of this compound can be calculated based on its chemical formula (C₁₁¹³C₃H₁₈N₄O₄). The experimentally measured mass from an HRMS instrument would be compared to this theoretical value to confirm the identity of the compound with a high degree of confidence.

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. this compound is an ideal internal standard for the quantification of 4-Hydroxy Trimethoprim. Because it has the same chemical and physical properties as the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.

By adding a known amount of this compound to the sample prior to extraction and analysis, any variations in sample preparation, chromatographic retention, or ionization are compensated for. The concentration of the unlabeled 4-Hydroxy Trimethoprim is then determined by measuring the ratio of the MS signal of the analyte to that of the isotopically labeled internal standard. This approach leads to highly accurate and precise measurements, even at very low concentrations.

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. Method validation is performed according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability.

The use of this compound as an internal standard is instrumental in achieving the stringent acceptance criteria for these validation parameters, particularly for trace analysis in complex biological matrices.

The following table summarizes typical acceptance criteria for bioanalytical method validation and illustrates how the use of a stable isotope-labeled internal standard contributes to meeting these criteria.

Validation ParameterAcceptance CriteriaRole of this compound
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.Co-elution with the analyte helps to differentiate it from matrix interferences.
Linearity A linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.99.The consistent response ratio of analyte to internal standard ensures a linear calibration curve over a wide dynamic range.
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).Compensates for variability in sample processing and matrix effects, leading to more accurate measurements of the true concentration.
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ) for both intra-day and inter-day measurements.Minimizes the impact of random errors throughout the analytical process, resulting in highly reproducible data.
Recovery The extraction efficiency of the analyte should be consistent and reproducible.By tracking the recovery of the internal standard, it is possible to correct for any losses of the analyte during sample preparation.
Stability The analyte should be stable in the biological matrix under various storage and handling conditions.The internal standard helps to assess the stability of the analyte during freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Role of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

Strategies for Mitigating Matrix Effects in Complex Biological and Environmental Matrices

Matrix effects, the alteration of ionization efficiency by co-eluting endogenous or exogenous compounds, pose a significant challenge in the accurate quantification of analytes by mass spectrometry. In the analysis of this compound, these effects can arise from components within biological fluids like plasma and urine, or from complex environmental samples such as wastewater. Several strategies are employed to mitigate these interferences.

The use of stable isotope-labeled internal standards, such as this compound itself, is a cornerstone for compensating for matrix effects. Since the labeled standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, it provides a reliable means of normalization. Studies have shown that 13C-labeled internal standards are particularly effective and behave more similarly to the analyte during chromatographic separation compared to deuterated (2H) labeled standards.

Effective sample preparation is another crucial step. Techniques like Solid Phase Extraction (SPE) are designed to remove interfering substances from the sample matrix prior to analysis. Additionally, chromatographic conditions can be optimized to separate the analyte from matrix components that cause ion suppression. In some cases, simple dilution of the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on the ionization of the target analyte.

Here is an interactive data table summarizing strategies for mitigating matrix effects:

Table 1: Strategies for Mitigating Matrix Effects
Strategy Description Key Advantages
Isotope Dilution Mass Spectrometry (IDMS) Utilizes a stable isotope-labeled internal standard (e.g., this compound) that is chemically identical to the analyte. Effectively compensates for matrix effects and variations in sample preparation and instrument response.
Advanced Sample Preparation Employs techniques like Solid Phase Extraction (SPE) to selectively isolate the analyte and remove interfering matrix components. Reduces the complexity of the sample introduced into the mass spectrometer, thereby minimizing ion suppression or enhancement.
Chromatographic Optimization Modifies chromatographic parameters (e.g., mobile phase composition, gradient) to achieve better separation of the analyte from matrix interferences. Can physically separate the analyte from co-eluting compounds that cause matrix effects.
Matrix-Matched Calibration Prepares calibration standards in a matrix that is identical to the sample matrix to be analyzed. Can account for matrix effects if the composition of the matrix is consistent across all samples and standards.
Sample Dilution Reduces the concentration of all components in the sample, including interfering matrix components. A simple method that can be effective if the analyte concentration is high enough to remain detectable after dilution.

Interpretation of Mass Spectral Data for Metabolite Annotation and Substructure Prediction

The interpretation of mass spectral data is fundamental for the annotation of metabolites and the prediction of their substructures. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. For this compound, the presence of the 13C3 label results in a characteristic isotopic pattern that aids in its identification and differentiation from endogenous compounds.

Tandem mass spectrometry (MS/MS or MSn) is a powerful tool for structural elucidation. By subjecting a selected precursor ion to collision-induced dissociation (CID), a fragmentation pattern is generated that provides information about the molecule's structure. In the case of trimethoprim and its metabolites, specific fragment ions can be indicative of the trimethoxybenzyl and diaminopyrimidine moieties. For example, the presence of a fragment at m/z 291.1441 in the MS2 spectrum of a potential metabolite would strongly suggest the presence of the intact trimethoprim core structure.

Computational tools and databases play an increasingly important role in metabolite annotation. Software can predict fragmentation patterns for a given structure, which can then be compared to experimentally obtained spectra. Databases of known metabolites and their mass spectral data are also invaluable resources for identifying unknown compounds.

Chromatographic Separation Techniques for Compound Isolation and Analysis

Chromatographic separation is a critical step prior to mass spectrometric detection, enabling the isolation of this compound from other compounds in the sample.

Development of Ultra-High Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) Methods

Both UHPLC and HPLC are widely used for the analysis of trimethoprim and its metabolites. UHPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. A validated UHPLC/MS method has been developed for the quantification of trimethoprim and five of its metabolites in human plasma, with a chromatographic separation achieved in less than 8 minutes.

HPLC methods have also been successfully developed and validated for the simultaneous determination of trimethoprim and other compounds in pharmaceutical dosage forms. These methods typically employ reversed-phase chromatography.

Evaluation of Stationary Phase Chemistries and Mobile Phase Optimization for Resolution

The choice of stationary phase and the optimization of the mobile phase are critical for achieving the desired chromatographic resolution. For the separation of trimethoprim and its metabolites, C18 columns are commonly used. However, other stationary phase chemistries, such as biphenyl columns, have also been shown to provide good separation. Mixed-mode columns that utilize both reversed-phase and cation-exchange mechanisms can offer unique selectivity for polar and charged analytes like trimethoprim.

Mobile phase optimization involves adjusting the composition and pH of the solvents to control the retention and peak shape of the analytes. A common mobile phase for the analysis of trimethoprim consists of an aqueous component, often containing a buffer like formic acid or ammonium (B1175870) acetate, and an organic solvent such as methanol or acetonitrile. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to separate compounds with a range of polarities.

Below is an interactive data table detailing typical chromatographic conditions:

Table 2: Typical Chromatographic Conditions for Trimethoprim and Metabolite Analysis
Parameter UHPLC Method Example HPLC Method Example
Column Restek Raptor Biphenyl (1.8 µm, 100 × 2.1 mm) Reversed-phase C18 (5 µm, 100 x 4.6 mm)
Mobile Phase A Water with 0.1% formic acid 50mM Sodium Phosphate Buffer
Mobile Phase B Methanol with 0.1% formic acid Acetonitrile
Flow Rate 400 µL/min 1 mL/min
Column Temperature 60 °C Ambient
Gradient 1% B to 50% B over 8 min Isocratic (85:15 A:B)

Advanced Sample Preparation Methodologies for Diverse Research Matrices

Effective sample preparation is essential for removing interferences and concentrating the analyte of interest from complex matrices.

Optimized Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely used technique for the sample preparation of trimethoprim and its metabolites from various matrices, including water and biological fluids. The process involves passing the sample through a sorbent bed that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent.

The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the matrix. For trimethoprim, which is a basic compound, cation-exchange or mixed-mode sorbents can be effective. Polymeric reversed-phase sorbents have also been successfully used.

Optimization of the SPE protocol involves carefully selecting the conditioning, loading, washing, and elution steps. For instance, the pH of the sample and wash solutions can be adjusted to maximize the retention of the analyte and the removal of interferences. The choice of elution solvent is also crucial for ensuring high recovery of the analyte.

Mechanically Assisted Extraction Techniques (e.g., Microwave-Assisted and Ultra-Sonication-Assisted Extraction)

For the precise quantification and structural elucidation of this compound, efficient extraction from complex sample matrices is a critical prerequisite. Mechanically assisted extraction techniques, notably Microwave-Assisted Extraction (MAE) and Ultra-Sonication-Assisted Extraction (UAE), present significant advancements over conventional methods. These technologies employ microwave energy or high-frequency sound waves to expedite the release of target analytes, leading to enhanced extraction efficiency, reduced solvent consumption, and shorter processing times.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction utilizes microwave energy to selectively and rapidly heat the solvent and sample matrix. This process creates localized high temperature and pressure, causing the rupture of cell walls and facilitating the transfer of the target analyte into the surrounding solvent. The effectiveness of MAE is heavily dependent on several factors, including the dielectric properties of the solvent, solvent-to-sample ratio, temperature, and extraction time.

In the context of extracting trimethoprim and its metabolites from environmental solids like soil and sediment, MAE has proven to be a highly effective technique. Research has demonstrated that optimizing parameters such as temperature and time can lead to high recovery rates. For instance, studies have shown that MAE can yield superior extraction efficiency compared to UAE for certain compounds. A key advantage of MAE is the significant reduction in extraction time, often from hours to mere minutes, and a lower consumption of organic solvents.

Table 1: Exemplary MAE Parameters for Pharmaceutical Extraction

Parameter Optimized Condition Rationale
Solvent Acetonitrile/Water or Methanol/Water mixtures Balances polarity for efficient extraction of moderately polar compounds like trimethoprim metabolites and allows for effective microwave absorption.
Temperature 80–130°C Increases solubility and diffusion rates of the analyte; higher temperatures can enhance extraction but risk thermal degradation.
Time 5–30 minutes Significantly shorter than conventional methods, balancing extraction efficiency with analyte stability.

| Microwave Power | Variable (e.g., 98W) | Influences the heating rate and extraction efficiency; must be optimized to avoid analyte degradation. |

This table is interactive. Users can sort the columns to compare parameters.

Ultra-Sonication-Assisted Extraction (UAE)

Ultra-Sonication-Assisted Extraction employs high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the extraction solvent. The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, creating microjets and shockwaves that disrupt the sample matrix and enhance mass transfer of the analyte into the solvent. UAE is recognized as a cost-effective, versatile, and generally non-thermal method, which helps in preserving the integrity of thermally sensitive compounds.

UAE has been successfully applied to extract a wide range of pharmaceuticals, including trimethoprim, from diverse matrices such as sewage sludge, sediment, and animal tissues. The efficiency of UAE is influenced by parameters like ultrasonic power and frequency, extraction time, temperature, and solvent choice. Compared to some conventional methods, UAE offers improved extraction yields in a shorter time frame. However, in some direct comparisons with MAE for certain compounds, UAE has occasionally shown lower extraction efficiency.

Table 2: Research Findings on UAE for Trimethoprim and Related Compounds

Study Focus Matrix Key Findings Reference
Multi-residue Antibiotic Analysis Sewage Sludge & Sediment UAE followed by solid-phase extraction cleanup yielded recoveries of 74.7% to 111.8% for trimethoprim and other antibiotics.
Sulfonamides & Trimethoprim in Feed Feed Premixes Ultrasound-assisted extraction achieved a minimum recovery of 95.19% without requiring a further clean-up step.
Comparison with PLE Sewage Sludge Results for trimethoprim obtained by ultrasonic solvent extraction were noted to be in tendency lower than those from Pressurized Liquid Extraction (PLE).

This table is interactive. Users can sort the columns to review different research findings.

Applications of 4 Hydroxy Trimethoprim 13c3 in Metabolic Research Methodologies

In Vitro and Ex Vivo Systems for Metabolic Pathway Elucidation

The study of drug metabolism in controlled laboratory settings is fundamental to understanding a compound's fate in a biological system. 4-Hydroxy Trimethoprim-13C3 is instrumental in these in vitro and ex vivo methodologies, particularly in assays utilizing subcellular fractions.

Utilization in Subcellular Fraction Assays (e.g., Hepatic Microsomes, S9 Fractions)

Hepatic microsomes and S9 fractions are primary tools for in vitro drug metabolism studies. nih.govbioivt.com Microsomes are rich in Phase I drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes, while the S9 fraction contains both microsomal and cytosolic enzymes, encompassing a broader range of Phase I and Phase II metabolic activities. bioivt.combioivt.com The use of this compound in these assays allows researchers to specifically investigate the further metabolism of this primary hydroxylated metabolite of trimethoprim (B1683648).

Human liver microsomes (HLM) and human liver S9 fractions (HLS9) are commonly employed to investigate drug metabolism. nih.gov A quantitative proteomics analysis of HLM and HLS9 from 102 individuals revealed significant differences in the concentrations of drug-metabolizing enzymes and transporters, which can influence the choice of system for a particular study. nih.gov For instance, microsomal fractions are enriched in Phase I enzymes, making them suitable for studying the initial oxidative metabolism of drugs, while S9 fractions are recommended for evaluating a wider array of metabolic reactions, including those from Phase II. bioivt.com

Methodologies for Investigating Phase I and Phase II Biotransformation Reactions

The metabolism of xenobiotics typically proceeds through two phases. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent compound. acs.org Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, increasing their water solubility and facilitating their excretion.

In vitro studies have shown that trimethoprim undergoes oxidative metabolism to several metabolites, including 3'- and 4'-demethylated metabolites, N-oxides, and benzylic metabolites. drugbank.com The formation of 4-hydroxy trimethoprim is a key Phase I reaction. fda.govhiv.govfda.gov Subsequent Phase II reactions can occur, such as glucuronidation. For example, in pigs, 4-hydroxytrimethoprim is extensively glucuronidated. nih.gov The use of this compound enables the precise tracking of these subsequent metabolic steps, helping to build a complete picture of the biotransformation pathway.

Tracing and Identification of Hydroxylated Metabolite Pathways

The carbon-13 isotope labeling in this compound provides a distinct mass signature that allows for its unambiguous identification and tracing within complex biological matrices. This is particularly valuable for elucidating the pathways of hydroxylated metabolites.

Methodological Approaches for Structural Identification of Biotransformation Products

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful technique for identifying drug metabolites. nih.gov The characteristic mass shift due to the 13C3-label in this compound facilitates its distinction from endogenous molecules and other metabolites. By comparing the mass spectra of the labeled and unlabeled compounds, researchers can confidently identify biotransformation products of 4-hydroxy trimethoprim. Further structural information can be obtained through tandem mass spectrometry (MS/MS or MSn), where the identified metabolite is fragmented to reveal its structural components. nih.gov

In studies of trimethoprim metabolism in lettuce, for instance, LC-HRMS/MS was used to identify numerous metabolites. nih.gov The presence of the m/z 291.1441 fragment, corresponding to the parent trimethoprim, in the MS2 spectra was a key indicator of a trimethoprim metabolite. nih.gov

Application in Unraveling Sequential Metabolic Steps

The ability to trace the fate of this compound is crucial for understanding sequential metabolic reactions. After the initial hydroxylation of trimethoprim, the resulting 4-hydroxy metabolite can undergo further biotransformation. nih.gov For example, studies in pigs have demonstrated that 4-hydroxytrimethoprim is further metabolized through glucuronidation. nih.gov By using the 13C3-labeled analog, researchers can follow the metabolic cascade and identify the enzymes and cofactors involved in each step.

Methodologies for Studying Microbial Biotransformation and Environmental Degradation Pathways

The widespread use of trimethoprim has led to its presence in the environment, where it can be subject to microbial degradation. nih.govnih.gov Understanding these degradation pathways is essential for assessing the environmental fate and potential impact of this antibiotic.

Isotopically labeled compounds like this compound are invaluable for studying these processes. In microcosm studies, which simulate natural environments, the labeled compound can be introduced, and its transformation can be monitored over time. By analyzing samples using techniques like HRMS, researchers can identify the degradation products and elucidate the metabolic pathways employed by microorganisms. This approach can also help in identifying the specific microbial communities responsible for the degradation.

Integration with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Metabolite Annotation

The integration of labeled compounds like this compound with advanced metabolic profiling techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) represents a powerful strategy for comprehensive metabolite annotation. While SILAC is traditionally associated with quantitative proteomics, its principles can be adapted for metabolomics to facilitate the identification of unknown metabolites.

In a SILAC-based metabolomics workflow, one population of cells is cultured in a medium containing "light" (e.g., 12C) amino acids, while another is grown in a medium with "heavy" (e.g., 13C-labeled) amino acids. When these cell populations are exposed to a drug like trimethoprim, the resulting metabolites will incorporate the respective isotopes from the amino acid precursors. The mass shift between the light and heavy metabolites, as detected by high-resolution mass spectrometry, provides a clear signature for identifying drug-related compounds.

A study by McAvoy et al. (2023) developed a mass spectrometry-based strategy called MAS-SILAC (Metabolite Annotation assisted by Substructure discovery and Stable Isotope Labeling by Amino acids in Cell culture) to investigate the biotransformation of trimethoprim by Burkholderia cenocepacia. nih.gov This approach, which couples unsupervised in silico substructure prediction with stable isotope labeling, led to the discovery of homogentisic acid as a key precursor in both natural product biosynthesis and the biotransformation of trimethoprim. nih.gov This finding highlights a previously unknown mechanism of antibiotic tolerance. nih.gov

The use of 13C-labeled compounds in conjunction with techniques like SILAC aids in distinguishing true biological signals from background noise and artifacts in mass spectrometry data. nih.gov This enhanced ability to confidently annotate metabolites is critical for building accurate metabolic network models and understanding the complex interactions between drugs and biological systems. acs.orgresearchgate.net

Table 1: Key Research Findings on SILAC-based Metabolite Annotation

Research FindingOrganism/SystemSignificanceReference
Development of MAS-SILAC strategyBurkholderia cenocepaciaUncovered a novel trimethoprim biotransformation pathway involving homogentisic acid, revealing a new antibiotic tolerance mechanism. nih.gov
Improved compound annotationGeneral metabolomics13C labeling helps differentiate biological signals from artifacts, leading to more accurate molecular formula determination. nih.govacs.orgresearchgate.net

Characterization of Novel Microbially-Mediated Transformation Products

The investigation of how microorganisms metabolize xenobiotics, such as antibiotics, is a critical area of research with implications for environmental fate and the development of antimicrobial resistance. This compound is instrumental in identifying and characterizing novel transformation products generated through microbial activity.

When studying the microbial degradation of trimethoprim, researchers can introduce the 13C3-labeled 4-hydroxy metabolite into the microbial culture. As the microorganisms process the compound, any resulting transformation products will retain the isotopic label. This allows for the selective detection and identification of these novel metabolites using mass spectrometry, even at very low concentrations within a complex mixture of other cellular metabolites.

For instance, research has shown that trimethoprim can undergo various biotransformation reactions in different biological systems, including oxidation and hydroxylation. nih.gov A study investigating the transformation of antibiotics in vitro identified several transformation products of trimethoprim. nih.gov While this particular study did not explicitly use this compound, the methodology highlights how labeled compounds are essential for tracing the formation of metabolites like TMP305 and glycosylated derivatives such as TMP469 and TPM453. nih.gov

The ability to trace the labeled carbon atoms through metabolic pathways provides definitive evidence for the biotransformation of the parent compound and helps in elucidating the chemical structures of the resulting products. This information is vital for understanding the complete metabolic profile of a drug and assessing the potential biological activity or environmental impact of its metabolites. nih.gov

Table 2: Examples of Microbially-Mediated Transformation of Trimethoprim

Transformation ReactionResulting Product TypeResearch ContextReference
Oxidation and HydroxylationHydroxylated and oxidized derivativesIn vitro biotransformation models nih.gov
GlycosylationGlycosylated conjugatesIn vitro biotransformation models nih.gov
Biotransformation involving homogentisic acidNovel metabolitesBurkholderia cenocepacia culture nih.gov

Role in Pharmacokinetic and Pharmacodynamic Methodological Development

Development and Validation of Bioanalytical Assays for Pharmacokinetic Research (Methodological Focus)

The development of robust bioanalytical methods is fundamental to pharmacokinetic research, providing the data necessary to understand a drug's absorption, distribution, metabolism, and excretion (ADME). The use of stable isotope-labeled internal standards, such as 4-Hydroxy Trimethoprim-13C3, is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netacs.org This is due to their ability to mimic the analyte of interest—in this case, 4-hydroxy trimethoprim (B1683648)—throughout the sample preparation and analysis process, correcting for variability in extraction recovery and matrix effects that can suppress or enhance the instrument's response. researchgate.netresearchgate.net

The validation of these bioanalytical assays is a rigorous process, guided by recommendations from regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.gov This process establishes the method's reliability through the assessment of several key parameters:

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of calibration standards over a defined concentration range. researchgate.netnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. nih.gov The acceptance criteria for both accuracy and precision are generally within 15% (20% at the lower limit of quantification). researchgate.net

Recovery: The efficiency of the extraction process in isolating the analyte from the biological matrix (e.g., plasma, urine). It is determined by comparing the analytical response of pre-extraction spiked samples to post-extraction spiked samples. nih.gov

Matrix Effect: The influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for these effects. researchgate.netresearchgate.net

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability). researchgate.net

A typical workflow for the development of a bioanalytical method for 4-hydroxy trimethoprim would involve optimizing the liquid chromatography and mass spectrometry conditions. This includes selecting an appropriate LC column, mobile phase composition, and gradient to achieve chromatographic separation from other metabolites and matrix components. nih.gov The mass spectrometer is then tuned to specifically detect and quantify 4-hydroxy trimethoprim and its 13C3-labeled internal standard using multiple reaction monitoring (MRM). nih.govnih.gov

The table below provides an example of typical parameters that would be optimized and validated in such a method.

Validation Parameter Description Typical Acceptance Criteria
Linearity (r²)Correlation coefficient of the calibration curve≥ 0.99
Accuracy% Deviation from the nominal concentrationWithin ±15% (±20% at LLOQ)
Precision (CV%)Coefficient of variation of replicate measurements≤ 15% (≤ 20% at LLOQ)
RecoveryExtraction efficiency of the analyteConsistent and reproducible
Matrix EffectIon suppression or enhancement from the biological matrixCompensated by the internal standard
StabilityAnalyte stability under various conditionsWithin acceptable limits of degradation

Methodological Assessment of Drug-Drug Interaction Potentials using Analytical Standards (Methodological Focus)

This compound plays a significant role in the methodological assessment of drug-drug interactions (DDIs). Trimethoprim itself is an inhibitor of several key drug-metabolizing enzymes and transporters, including cytochrome P450 2C8 (CYP2C8) and the multidrug and toxin extrusion (MATE) proteins. nih.gov Understanding the potential for DDIs is a critical aspect of drug development and clinical practice.

The use of this compound as an internal standard allows for the accurate quantification of one of trimethoprim's major metabolites. fda.govfda.gov This is essential when studying how co-administered drugs may affect trimethoprim's metabolism. For instance, if a co-administered drug inhibits the enzymes responsible for forming 4-hydroxy trimethoprim, the concentration of this metabolite would decrease, while the concentration of the parent drug, trimethoprim, would likely increase.

Methodologically, these studies often employ in vitro systems, such as human liver microsomes or recombinant enzymes, to investigate the inhibitory potential of new chemical entities on trimethoprim's metabolic pathways. nih.gov In these assays, various concentrations of the potential inhibitor are incubated with trimethoprim and the enzyme source. The formation of 4-hydroxy trimethoprim is then measured using a validated LC-MS/MS method with this compound as the internal standard. The results are used to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are key parameters in predicting the likelihood of a clinically significant DDI. nih.gov

The table below outlines the components of a typical in vitro DDI study investigating the effect of a new drug on trimethoprim metabolism.

Component Description Purpose
TrimethoprimThe substrate drug being metabolized.To assess the impact on its metabolic pathway.
New Drug CandidateThe potential inhibitor.To determine its potential to cause a drug-drug interaction.
Human Liver MicrosomesA source of drug-metabolizing enzymes.To simulate the metabolic environment of the liver.
This compoundThe stable isotope-labeled internal standard.To ensure accurate quantification of the 4-hydroxy trimethoprim metabolite.
LC-MS/MSThe analytical instrumentation.To separate and detect the metabolite and internal standard.

Analytical Strategies for Comprehensive Metabolite Profiling in Biofluid Equivalents

Beyond the quantification of a single metabolite, this compound is integral to broader analytical strategies for comprehensive metabolite profiling in various biological fluids. nih.gov Metabolite profiling, a key component of metabolomics, aims to identify and quantify a wide range of metabolites to gain a deeper understanding of a drug's metabolic fate. researchgate.netscience.gov

The presence of a labeled internal standard for a major metabolite like 4-hydroxy trimethoprim enhances the reliability of untargeted or semi-targeted metabolomics workflows. d-nb.info In these approaches, LC-high-resolution mass spectrometry (LC-HRMS) is often used to screen for all potential metabolites of trimethoprim in a biological sample. researchgate.net The accurate mass measurements provided by HRMS allow for the tentative identification of metabolites based on their elemental composition. researchgate.net

The inclusion of this compound in these analyses serves several methodological purposes:

Retention Time Alignment: It can act as a landmark in the chromatogram, aiding in the alignment of retention times across different samples and analytical runs, which is crucial for robust data processing in metabolomics studies.

Quality Control: Its consistent detection and response provide a measure of the analytical platform's performance and stability throughout the analysis of a large batch of samples.

Semi-Quantification: In the absence of authentic standards for all identified metabolites, the response of the labeled internal standard can be used to estimate the relative concentrations of other, structurally similar metabolites. d-nb.info

A comprehensive metabolite profiling study for trimethoprim would involve the analysis of biofluids like plasma and urine to capture a wide array of metabolites, including both phase I (e.g., hydroxylation, demethylation) and phase II (e.g., glucuronidation, sulfation) products. researchgate.net The use of this compound, alongside labeled standards for the parent drug (e.g., Trimethoprim-d9), provides a robust framework for building a detailed picture of trimethoprim's metabolic pathways.

The following table summarizes the key analytical techniques and their roles in a comprehensive metabolite profiling strategy for trimethoprim.

Analytical Technique Role in Metabolite Profiling Contribution of this compound
Liquid Chromatography (LC)Separates the parent drug, its metabolites, and the internal standard.Provides a retention time marker for data alignment.
High-Resolution Mass Spectrometry (HRMS)Provides accurate mass measurements for the identification of unknown metabolites.Confirms the identity of 4-hydroxy trimethoprim.
Tandem Mass Spectrometry (MS/MS)Provides structural information for metabolite identification by fragmenting the molecules.Its fragmentation pattern can be compared to the unlabeled metabolite.
Stable Isotope-Labeled Internal StandardsEnable accurate quantification and quality control.Ensures the reliability of the quantitative data for a key metabolite.

Environmental Fate and Transformation Product Methodologies Involving 4 Hydroxy Trimethoprim 13c3

Analytical Approaches for the Quantification of Trimethoprim (B1683648) Metabolites in Environmental Samples

The accurate quantification of Trimethoprim and its metabolites, such as 4-Hydroxy Trimethoprim, in complex environmental matrices like wastewater and surface water is a significant analytical challenge. These matrices contain numerous interfering compounds that can affect the accuracy of results. To overcome this, highly sensitive and selective analytical methods are required.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for analyzing these compounds. researchgate.netmdpi.com This method offers excellent selectivity and sensitivity for detecting pharmaceuticals at trace concentrations (ng/L levels). mdpi.comacs.org The use of isotope dilution mass spectrometry (IDMS), which involves adding a stable isotope-labeled version of the analyte to the sample at the beginning of the analytical process, is considered the gold standard for quantification. nih.govacs.org

4-Hydroxy Trimethoprim-13C3 is an ideal internal standard for the quantification of its unlabeled analogue, 4-Hydroxy Trimethoprim. Because it has nearly identical physicochemical properties to the native compound, it co-elutes during chromatography and experiences similar effects during sample extraction, cleanup, and ionization in the mass spectrometer. scioninstruments.comlibios.fr However, due to the incorporation of three carbon-13 isotopes, it has a distinct mass-to-charge ratio (m/z) that allows the mass spectrometer to differentiate it from the unlabeled analyte. This enables precise correction for matrix-induced signal suppression or enhancement and compensates for any analyte loss during sample preparation, leading to highly accurate and reliable quantification. nih.govacs.orgmusechem.com

Method detection limits (MDLs) for trimethoprim and its metabolites in environmental samples are often in the low nanogram-per-liter range, demonstrating the sensitivity of these methods. nih.govmdpi.com For instance, a method for analyzing various antibiotics and their metabolites in wastewater achieved MDLs ranging from 0.1 to 1.5 ng/L for influent and 0.03 to 0.7 ng/L for effluent. mdpi.com

Table 1: Selected Analytical Method Parameters for Trimethoprim and Metabolites in Environmental Waters

AnalyteMatrixAnalytical MethodInternal Standard UsedMethod Detection Limit (MDL)Reference
TrimethoprimWastewater EffluentSPE-LC-MS/MSTrimethoprim-d90.96 ng/L nih.gov
4-Hydroxy TrimethoprimWastewater EffluentSPE-LC-MS/MSTrimethoprim-d93.9 ng/L nih.gov
TrimethoprimMBR EffluentSPE-LC-MS/MSIsotope Dilution1.7 ng/mL nih.gov
SulfamethoxazoleWastewater EffluentSPE-LC-MS/MSIsotope Dilution1.1 ng/mL nih.gov
TrimethoprimHospital EffluentLC-QqLIT-MSNot Specified0.15 µg/L researchgate.net

Methodologies for Investigating Transformation Product Formation Under Environmental Conditions

Investigating the formation of transformation products (TPs) of pharmaceuticals like Trimethoprim under environmentally relevant conditions is key to understanding their complete environmental fate. Methodologies often involve laboratory-scale experiments designed to simulate natural processes such as biodegradation in activated sludge, photodegradation by sunlight, and oxidation. nih.govoup.commdpi.com

In these studies, a known concentration of the parent compound (Trimethoprim) is introduced into a controlled system, such as an activated sludge reactor or a photolysis chamber containing natural water. oup.comascelibrary.org Samples are then collected over time and analyzed to track the disappearance of the parent compound and the appearance of TPs.

High-resolution mass spectrometry (HRMS), particularly techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, is instrumental in this process. ascelibrary.orgnih.gov These instruments provide highly accurate mass measurements, which allow for the determination of the elemental composition of unknown TPs. nih.gov By comparing the mass spectra of potential TPs with that of the parent compound and using predictive software, researchers can propose structures for newly formed compounds. ascelibrary.org For instance, studies have identified TPs of Trimethoprim resulting from reactions like hydroxylation and oxidation of the methylene (B1212753) bridge. researchgate.netnih.gov

While labeled standards for every potential TP are often unavailable, this compound can be used to confirm the identity of the 4-Hydroxy Trimethoprim metabolite. Its presence in a sample can be unequivocally confirmed by matching the retention time and mass spectral data with the labeled standard. This confirms a key pathway in Trimethoprim's environmental transformation.

Table 2: Examples of Trimethoprim Transformation Products Identified in Environmental Studies

Parent CompoundCondition/MatrixIdentified Transformation Product(s)Analytical TechniqueReference
TrimethoprimAerobic Activated SludgeHydroxy-trimethoprimLC-QTOF ascelibrary.org
TrimethoprimNitrifying Activated Sludgeα-hydroxy-trimethoprimLC-MS/MS researchgate.net
TrimethoprimFenton OxidationProducts of hydroxylation, demethylation, and ring cleavageNot Specified researchgate.net
TrimethoprimLettuce (in vitro)30 metabolites, including phase I (e.g., hydroxylation) and phase II (conjugates)LC-HRMSn nih.gov
TrimethoprimHorseradish Hairy Root CulturesTMP305 (Oxidized), TMP307 (Hydroxylated), TMP469 & TMP453 (Glycosylated)LC-HRMS nih.gov

Future Directions and Emerging Research Methodologies in the Context of 4 Hydroxy Trimethoprim 13c3

Advancements in Novel Isotope Labeling Techniques and Strategies

The synthesis and application of isotopically labeled compounds, such as 4-Hydroxy Trimethoprim-13C3, are central to modern drug metabolism studies. musechem.comnih.gov These compounds serve as invaluable internal standards for mass spectrometry (MS) analysis, enabling precise quantification by correcting for variations during sample processing and analysis. nih.gov Future progress in this area is focused on creating more efficient, versatile, and cost-effective labeling methods.

A key area of development is late-stage isotopic labeling . nih.gov This strategy introduces the isotope, such as carbon-13, in the final steps of a synthetic sequence. nih.gov This is a significant advantage as it maximizes the efficiency of incorporating what is often an expensive isotopic label and allows for more rapid access to the desired labeled molecule. nih.govdicp.ac.cn For complex structures like trimethoprim (B1683648) and its metabolites, late-stage functionalization could streamline the production of 13C-labeled variants, moving beyond traditional multi-step synthetic routes that incorporate the label at an early stage. Techniques involving the direct and sustainable incorporation of isotopically labeled carbon dioxide ([13C]CO2) are being developed for various molecular scaffolds and represent a cost-effective and powerful labeling strategy. rsc.orgnih.gov

Another emerging strategy is the use of biosynthetic labeling . This involves using biological systems, such as microorganisms or purified enzymes, that are fed with 13C-labeled precursors to produce the target metabolite. This can be a powerful method for generating complex labeled molecules that are challenging to create through conventional chemical synthesis.

These advanced strategies aim to broaden the availability and reduce the cost of labeled compounds, enhancing the precision and scope of pharmacokinetic and metabolic research. musechem.com

Labeling StrategyDescriptionRelevance to this compound
Late-Stage Isotopic Labeling Involves the introduction of an isotope (e.g., 13C) at or near the end of the synthesis process. nih.govCould provide a more efficient and rapid synthetic pathway to this compound, reducing costs and development time. dicp.ac.cn
Direct [13C]CO2 Incorporation Utilizes isotopically labeled carbon dioxide as a building block to install the 13C label directly onto a molecule. rsc.orgnih.govOffers a potentially sustainable and direct route for labeling the trimethoprim scaffold or its precursors.
Biosynthetic Labeling Employs biological systems (enzymes, microorganisms) fed with labeled precursors to produce the desired labeled compound. researchgate.nettandfonline.comCould be used to generate specifically labeled this compound by mimicking its natural formation pathway.

Integration with Systems Biology and Multi-Omics Approaches for Holistic Metabolomic Studies

The focus of metabolic research is shifting from studying single molecules in isolation to understanding their role within the entire biological system. e-enm.org This is the realm of systems biology, which integrates data from multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive model of a drug's interaction with the body. nih.gov

In this context, this compound is a critical tool for the metabolomics component. As a stable isotope-labeled internal standard, it allows for the accurate and precise quantification of its unlabeled counterpart in biological samples. nih.goviroatech.com This quantitative data on the metabolite can then be integrated with other omics data:

Genomics can identify genetic variations (e.g., in cytochrome P450 enzymes) that may influence why some individuals produce more or less 4-Hydroxy Trimethoprim.

Transcriptomics can measure whether the administration of trimethoprim leads to changes in the expression of genes that code for metabolic enzymes. researchgate.net

Proteomics can determine if changes in gene expression translate to altered levels of the actual enzyme proteins responsible for the metabolism. researchgate.net

By combining these layers of information, researchers can create detailed models of metabolic networks. nih.govnih.gov This holistic approach helps to uncover novel metabolic pathways, understand mechanisms of drug resistance, and identify biomarkers for predicting an individual's response to a drug, paving the way for personalized medicine. e-enm.org

Omics PlatformData ProvidedRole in Holistic Study of Trimethoprim Metabolism
Genomics Information on genetic variations (e.g., SNPs) in an individual's DNA.Identifies potential genetic predispositions for higher or lower rates of trimethoprim metabolism. e-enm.org
Transcriptomics Measures the expression levels of all genes (mRNA) in a cell or tissue.Reveals if trimethoprim exposure alters the expression of genes for drug-metabolizing enzymes. researchgate.net
Proteomics Quantifies the levels of proteins in a cell or tissue.Confirms whether changes in gene expression lead to corresponding changes in enzyme levels. researchgate.net
Metabolomics Quantifies small molecules (metabolites) in a biological sample. humanmetabolome.comUses this compound as an internal standard to accurately measure the formation of the actual metabolite. iroatech.comnih.gov

Development of Innovative Analytical Platforms for Enhanced Sensitivity and Throughput in Metabolite Research

The quality of data in metabolomic studies is fundamentally dependent on the analytical instruments used. researchgate.net Continuous innovation in this area is focused on enhancing both the sensitivity (ability to detect very low concentrations) and throughput (number of samples analyzed in a given time) of metabolite research. nih.gov

The combination of Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern metabolite analysis. nih.govgustaveroussy.frnih.gov UHPLC provides rapid and highly efficient separation of molecules in a complex mixture, while HRMS instruments like Orbitrap and Time-of-Flight (TOF) analyzers deliver exceptional mass accuracy and sensitivity. sci-hub.sediva-portal.org This combination is ideal for separating 4-Hydroxy Trimethoprim from its 13C3-labeled standard and confidently identifying them, even in complex biological matrices like blood or urine. nih.gov

Emerging platforms are pushing these capabilities even further. Microfluidic systems , or "lab-on-a-chip" technologies, are being developed to automate and miniaturize the entire analytical process, reducing sample and solvent consumption while increasing throughput. For spatial analysis, ambient ionization mass spectrometry techniques, such as Desorption Electrospray Ionization (DESI), allow for the direct analysis of metabolites on surfaces, like a tissue slice, with minimal sample preparation. This can provide a visual map of where a drug and its metabolites are distributed within an organ.

These advancements ensure that researchers can extract more high-quality information from smaller samples, accelerating the pace of discovery in drug metabolism. nih.gov

Analytical Platform/TechniqueKey Advantage(s)Application in this compound Research
UHPLC-HRMS (e.g., Orbitrap, QTOF) High sensitivity, high resolution, and fast analysis times. nih.govnih.govProvides accurate quantification and confident structural confirmation of the metabolite and its labeled standard. gustaveroussy.frsci-hub.se
Microfluidics ("Lab-on-a-Chip") Miniaturization, reduced sample volume, and potential for high-throughput automation.Enables rapid screening of trimethoprim metabolism in various in vitro systems.
Ambient Ionization MS (e.g., DESI) Direct analysis of surfaces with minimal sample preparation.Allows for imaging the spatial distribution of 4-Hydroxy Trimethoprim within tissue sections.
Ion Mobility Spectrometry-MS Adds a dimension of separation based on molecular shape and size.Can help differentiate between isomeric metabolites that have the same exact mass.

Q & A

Basic Research Questions

Q. How can researchers confirm the isotopic purity and structural integrity of 4-Hydroxy Trimethoprim-¹³C₃ in experimental settings?

  • Methodological Answer : Isotopic purity is validated using high-resolution mass spectrometry (HRMS) to confirm the ¹³C₃ labeling ratio, while structural integrity is assessed via nuclear magnetic resonance (NMR) to verify the hydroxy substitution at position 3. Liquid chromatography–mass spectrometry (LC-MS) can further quantify isotopic enrichment by comparing fragmentation patterns with unlabeled analogs .

Q. What are the optimal storage conditions for 4-Hydroxy Trimethoprim-¹³C₃ to ensure stability during long-term studies?

  • Methodological Answer : Store the compound in anhydrous, light-protected containers at –20°C to prevent hydrolytic degradation. Periodic stability testing via HPLC-UV or LC-MS under accelerated conditions (e.g., 40°C/75% relative humidity) can monitor degradation kinetics .

Q. What in vitro models are suitable for preliminary pharmacokinetic profiling of 4-Hydroxy Trimethoprim-¹³C₃?

  • Methodological Answer : Use hepatic microsomal assays (e.g., human liver microsomes) to assess phase I metabolism, and Caco-2 cell monolayers for intestinal permeability studies. Isotopic labeling allows tracking of metabolites via LC-MS/MS with selective reaction monitoring (SRM) for ¹³C-specific transitions .

Advanced Research Questions

Q. How can researchers resolve inter-individual variability in the pharmacokinetics of 4-Hydroxy Trimethoprim-¹³C₃ observed in human trials?

  • Methodological Answer : Perform population pharmacokinetic modeling (e.g., NONMEM) to account for covariates like CYP450 polymorphisms. Co-monitor major metabolites (e.g., glucuronide conjugates) using isotope dilution mass spectrometry to distinguish between metabolic inefficiency and analytical variability .

Q. What experimental strategies mitigate confounding effects from endogenous compounds when quantifying 4-Hydroxy Trimethoprim-¹³C₃ in biological matrices?

  • Methodological Answer : Use stable isotope-labeled internal standards (e.g., ¹³C₆-4-Hydroxy Trimethoprim) for LC-MS/MS quantification. Validate selectivity by analyzing blank matrices from ≥6 sources to confirm absence of interference at analyte retention times .

Q. How can isotopic tracing elucidate environmental degradation pathways of 4-Hydroxy Trimethoprim-¹³C₃ in microbial systems?

  • Methodological Answer : Conduct aerobic/anaerobic microcosm studies with ¹³C₃-labeled compound. Track isotopic enrichment in degradation byproducts (e.g., 4-keto intermediates) via HRMS and correlate with microbial community profiling (16S rRNA sequencing) to identify degradative taxa .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo metabolic stability data for 4-Hydroxy Trimethoprim-¹³C₃?

  • Methodological Answer : Reconcile discrepancies by evaluating protein binding effects (e.g., plasma protein binding assays) and tissue-specific uptake. Use physiologically based pharmacokinetic (PBPK) modeling to scale in vitro clearance data to in vivo outcomes, incorporating isotopic tracer data for precision .

Experimental Design Considerations

  • Table 1 : Key Parameters for LC-MS/MS Quantification of 4-Hydroxy Trimethoprim-¹³C₃

    ParameterSpecificationReference
    Ionization ModeESI-positive
    SRM Transition (m/z)306.2 → 261.1 (¹³C₃-specific)
    ColumnC18, 2.1 × 50 mm, 1.7 μm
    LLOQ0.1 ng/mL (plasma)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Hydroxy Trimethoprim-13C3
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4-Hydroxy Trimethoprim-13C3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.